molecular formula C18H13F3N2O4 B2505280 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034568-07-3

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2505280
M. Wt: 378.307
InChI Key: ICISZXNBYGORGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" is a type of oxalamide derivative. Oxalamides are compounds characterized by the presence of the oxalamide group, which consists of two amide groups connected by a carbonyl carbon. These compounds have been studied for various applications, including their use as ligands in catalytic reactions and their potential in materials science .

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the formation of di- and mono-oxalamides . Another approach utilizes nucleophilic addition-elimination reactions, as demonstrated in the synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

Oxalamide derivatives can exhibit different molecular conformations, as seen in the structural analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs. These conformations can be planar or non-planar, with the orientation of the substituent rings varying from syn-periplanar to anti-periplanar . The molecular structure of "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" would likely be influenced by the presence of the bifuran and trifluoromethyl groups, potentially affecting its conformation and reactivity.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions, particularly as ligands in catalytic processes. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide has been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions of aryl bromides with anilines and secondary amines . The bifuran and trifluoromethyl substituents on the compound of interest may confer unique reactivity patterns, potentially making it suitable for similar catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding in the molecular packing of oxalamide polymorphs affects their solid-state architecture . The trifluoromethyl group is known to impart unique electronic and steric properties, which could affect the compound's solubility, melting point, and overall stability. The bifuran moiety may also contribute to the compound's photophysical properties, given furan's known behavior in electronic applications.

Scientific Research Applications

Synthesis and Catalytic Applications
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of oxalamides in facilitating complex organic synthesis. This methodology is significant for its operational simplicity and high yield, making it a valuable tool for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Furthermore, copper-catalyzed coupling reactions have been enhanced using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst, expanding the scope of Goldberg amidation to less reactive (hetero)aryl chlorides (De et al., 2017).

Polymer Science and Material Engineering
In the realm of material science, oxalamides like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) have been investigated as nucleators to enhance the crystallization behavior of polymers such as poly(l-lactic acid), demonstrating the impact of thermal history and shear flow on crystallization rates and efficiency (Shen et al., 2016).

Catalysis and Organic Reactions
The use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Biological Applications
While the specific compound N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide does not have direct references in the provided papers, oxalamide derivatives have been explored for biological applications, such as in the synthesis of molecules with potential pheromonal activities for estrus control in pigs, indicating the diverse biological implications of oxalamide chemistry (박창식 et al., 2009).

Electrochemical and Photochemical Studies
Oxalamide compounds have been part of studies involving electrochemical properties and their use in electrocatalytic reactions, demonstrating their versatility in chemical transformations and potential for innovative energy applications (Nutting et al., 2018).

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c19-18(20,21)12-2-1-3-13(8-12)23-17(25)16(24)22-9-14-4-5-15(27-14)11-6-7-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISZXNBYGORGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.